4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides or sulfonic acids, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is studied for its potential as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of triazole compounds are explored for their potential therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents.
Industry
In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the synthesis of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((5-CHLORO-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((5-IODO-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
The uniqueness of 4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo and fluoro substituents can enhance its ability to interact with biological targets and improve its stability under various conditions.
Properties
Molecular Formula |
C16H12BrFN4OS |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrFN4OS/c1-23-13-5-2-10(3-6-13)15-20-21-16(24)22(15)19-9-11-8-12(17)4-7-14(11)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
NOOZGIZPGADGKB-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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